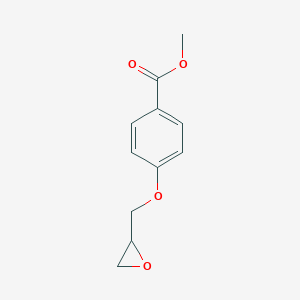

Methyl 4-(oxiran-2-ylmethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(oxiran-2-ylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-11(12)8-2-4-9(5-3-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMPCQYYYYFGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378148 | |

| Record name | methyl 4-(oxiran-2-ylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5535-03-5 | |

| Record name | methyl 4-(oxiran-2-ylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(oxiran-2-ylmethoxy)benzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is an epoxy-functionalized aromatic ester with significant applications as a chemical intermediate.[1][2] Its structure, featuring a benzoate core linked to a reactive glycidyl ether (oxirane) moiety, makes it a valuable building block in the development of advanced polymers, coatings, adhesives, and as a precursor in the synthesis of complex pharmaceutical agents.[2][3] This guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind key procedural steps. The methodology described is a variation of the Williamson ether synthesis, tailored for the creation of glycidyl ethers from phenolic compounds.[3][4]

Core Synthesis Pathway: An Overview

The synthesis of this compound is achieved through a robust, two-stage reaction sequence involving methyl 4-hydroxybenzoate and epichlorohydrin. The process is conducted under basic conditions, which are critical for both stages of the reaction.

-

Nucleophilic Addition and Halohydrin Formation : The process begins with the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate by a base, forming a potent phenoxide nucleophile. This phenoxide then attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin, leading to the opening of the ring and the formation of a chlorohydrin intermediate.[5]

-

Dehydrochlorination and Epoxide Formation : In the second stage, the newly formed alkoxide ion undergoes an intramolecular nucleophilic substitution reaction. It attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the final three-membered oxirane ring. This step is often referred to as dehydrochlorination or epoxidation.[3][5]

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 5535-03-5 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Varies (typically a liquid or low-melting solid) | N/A |

Synthesis Workflow Diagram

Caption: Workflow of the two-stage synthesis of this compound.

Detailed Mechanism and Scientific Rationale

The efficiency of this synthesis hinges on the careful control of reaction conditions to favor the desired pathway and minimize side reactions.

Part 1: The Coupling Reaction - Formation of the Halohydrin

The initial step involves the reaction between methyl 4-hydroxybenzoate and an excess of epichlorohydrin.[5]

-

Role of the Base : A base, such as sodium hydroxide (NaOH), is introduced to deprotonate the weakly acidic phenolic hydroxyl group of methyl 4-hydroxybenzoate. This generates a sodium phenoxide intermediate, which is a much stronger nucleophile than the starting phenol.

-

Nucleophilic Attack : The generated phenoxide ion attacks one of the primary carbons of the epichlorohydrin's epoxide ring. This attack follows an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of an alkoxide.

-

Catalysis : While not always required, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetraethylammonium bromide) can be employed to accelerate the reaction, especially in a biphasic system.[6] The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where epichlorohydrin resides.

Part 2: Dehydrochlorination - Formation of the Glycidyl Ether

This step is an intramolecular Williamson ether synthesis.

-

Intramolecular Cyclization : The chlorohydrin intermediate formed in the first stage is not typically isolated. In the continued presence of a base, the hydroxyl group of the chlorohydrin is deprotonated, forming an alkoxide. This alkoxide then readily performs an intramolecular SN2 attack on the adjacent carbon bearing the chlorine atom.[5]

-

Driving Force : This ring-closing reaction is thermodynamically favorable due to the formation of a stable ether linkage and the release of a stable chloride leaving group. The result is the formation of the desired oxirane ring of this compound.[3] Using a strong base like NaOH ensures that this dehydrochlorination step proceeds to completion.[6]

Experimental Protocol

This protocol is a representative procedure based on established methods for glycidyl ether synthesis.[6] All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| Methyl 4-hydroxybenzoate | 152.15 | 15.2 g | 0.1 | 1 |

| Epichlorohydrin | 92.52 | 46.3 g (39.2 mL) | 0.5 | 5 |

| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g | 0.11 | 1.1 |

| Tetraethylammonium Bromide | 210.16 | 0.21 g | 0.001 | 0.01 |

| Deionized Water | 18.02 | As needed | - | - |

| Toluene | 92.14 | 100 mL | - | - |

| Diethyl Ether | 74.12 | As needed | - | - |

| Brine (sat. NaCl aq.) | - | As needed | - | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol), epichlorohydrin (46.3 g, 0.5 mol), toluene (100 mL), and tetraethylammonium bromide (0.21 g, 0.001 mol).

-

Initial Reaction : Begin stirring the mixture and heat it to 60-70°C.

-

Base Addition : Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 15 mL of deionized water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 60-70°C.

-

Reaction Completion : After the addition is complete, continue stirring the mixture at the same temperature for an additional 3-4 hours to ensure the completion of the ring-closing reaction.

-

Workup - Phase Separation : Cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Washing : Wash the organic layer sequentially with 50 mL of 5% NaOH solution, 50 mL of water, and 50 mL of brine.

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess epichlorohydrin.

-

Purification : The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, the final product must be rigorously characterized.

-

Spectroscopic Analysis : Confirmation of the chemical structure should be performed using ¹H NMR and ¹³C NMR spectroscopy. The presence of characteristic peaks for the oxirane ring protons and the aromatic protons of the benzoate group is expected.

-

Chromatographic Purity : The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]

-

Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the product, matching the formula C₁₁H₁₂O₄.[2]

Conclusion

The synthesis of this compound from methyl 4-hydroxybenzoate and epichlorohydrin is a well-established and efficient process rooted in the principles of nucleophilic substitution. By carefully controlling the stoichiometry, temperature, and basic conditions, a high yield of the desired glycidyl ether can be achieved. The versatility of the terminal epoxide group makes the target molecule a valuable intermediate for further chemical transformations, particularly in materials science and medicinal chemistry.

References

-

Wikipedia. Phenyl glycidyl ether. [Link]

- Google Patents.

-

PubChem. This compound. [Link]

-

Slideshare. Blr patent. [Link]

-

Justia Patents. Product of glycidyl ether of a mono or polyhydric phenol. [Link]

-

Eureka | Patsnap. Preparation method of plant monophenol glycidyl ether. [Link]

-

PubChem. Methyl 2-methyl-4-[(oxiran-2-yl)methoxy]benzoate. [Link]

-

ChemBK. Methyl 4-(2-methyloxiran-2-yl)benzoate. [Link]

-

PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]

-

The Good Scents Company. methyl 4-methyl benzoate. [Link]

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

-

Wikipedia. Methylparaben. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

PMC - NIH. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

-

FAO. METHYL p-HYDROXYBENZOATE. [Link]

-

TSI Journals. Organic CHEMISTRY. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

Sources

- 1. This compound | C11H12O4 | CID 2771933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 4. patents.justia.com [patents.justia.com]

- 5. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]

- 6. Preparation method of plant monophenol glycidyl ether - Eureka | Patsnap [eureka.patsnap.com]

physicochemical properties of Methyl 4-(oxiran-2-ylmethoxy)benzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a benzoate ester, a common pharmacophore, and a reactive epoxide (oxirane) ring, rendering it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and handling protocols, grounded in established scientific principles. The insights herein are curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is systematically identified by various nomenclature and registry systems.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5535-03-5 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |

| Synonyms | Methyl 4-(2,3-Epoxypropoxy)benzoate, 4-(2-OXIRANYLMETHOXY)BENZOIC ACID METHYL ESTER, Esmolol Impurity 53 | PubChem[1] |

The molecule's architecture, featuring a para-substituted benzene ring, is key to its properties. The glycidyl ether linkage provides both flexibility and a site for nucleophilic attack, while the methyl ester group influences its polarity and solubility.

Caption: 2D structure of this compound.

Part 2: Core Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various environments, influencing everything from reaction kinetics to bioavailability. These parameters are critical for designing experiments and predicting the compound's suitability for specific applications.

Table 2: Physicochemical Data Summary

| Property | Value | Significance in Research & Development |

|---|---|---|

| Molecular Weight | 208.21 g/mol | Essential for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.[1] |

| Exact Mass | 208.0736 Da | High-resolution mass spectrometry (HRMS) relies on this value for unambiguous identification.[1] |

| XLogP3 | 1.8 | This computed value indicates moderate lipophilicity, suggesting reasonable solubility in both organic solvents and some potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits its ability to form strong intermolecular hydrogen bonds, affecting its melting and boiling points. |

| Hydrogen Bond Acceptors | 4 | The four acceptor sites (two ester oxygens, one ether oxygen, one epoxide oxygen) influence its solubility in protic solvents and its interaction with biological targets. |

| Rotatable Bonds | 5 | A higher number of rotatable bonds suggests molecular flexibility, which can be crucial for binding to target proteins but may also present challenges in crystallization. |

Part 3: Analytical Characterization & Protocols

Confirming the identity and purity of this compound is paramount. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation. For this molecule, ¹H and ¹³C NMR would provide a definitive fingerprint.

-

¹H NMR: Expected signals would include doublets in the aromatic region (para-substitution), a singlet for the methyl ester protons, and a series of multiplets in the aliphatic region corresponding to the protons of the glycidyl ether moiety.

-

¹³C NMR: Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the carbons of the oxirane and methylene groups.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide fragmentation data to further support the proposed structure. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition by matching the exact mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound. A reverse-phase method would be suitable for this molecule.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol describes a self-validating system for determining the purity of a synthesized batch of this compound. The causality behind each step is explained to ensure methodological robustness.

-

Mobile Phase Preparation:

-

Action: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Causality: Acetonitrile serves as the organic modifier, and its ratio with water is optimized to achieve good separation and a reasonable retention time for this moderately polar compound. The solvents must be HPLC grade to avoid introducing impurities that could interfere with detection.

-

-

Sample Preparation:

-

Action: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Causality: Dissolving the sample in the mobile phase prevents solvent-related peak distortion. Accurate weighing is critical for quantitative analysis if a reference standard is used.

-

-

Instrumentation and Column:

-

Action: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value where the aromatic ring has strong absorbance (e.g., 254 nm).

-

Causality: A C18 column provides a nonpolar stationary phase suitable for retaining the analyte. The specified flow rate and column dimensions are standard for analytical separations, balancing resolution and analysis time. UV detection at 254 nm is effective due to the benzene ring chromophore.

-

-

Analysis and Data Interpretation:

-

Action: Inject 10 µL of the sample solution and record the chromatogram for at least 10 minutes.

-

Causality: The injection volume is chosen to avoid overloading the column. The run time is set to ensure all potential impurities have eluted. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of >96% is often considered acceptable for many research applications.[2]

-

Caption: Workflow for HPLC purity analysis.

Part 4: Synthesis and Chemical Reactivity

This compound is typically synthesized via a Williamson ether synthesis.

Synthetic Pathway

The most common route involves the reaction of methyl 4-hydroxybenzoate with epichlorohydrin in the presence of a base.

-

Deprotonation: The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks the least hindered carbon of epichlorohydrin, displacing the chloride ion in an Sₙ2 reaction. This step forms the glycidyl ether linkage.

Caption: General synthesis workflow.

Core Reactivity: Epoxide Ring-Opening

The chemical utility of this molecule is dominated by the reactivity of the oxirane ring. It is susceptible to ring-opening reactions by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reaction is the basis for its use as a monomer in polymerization or as a key step in the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals.

Part 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The information provided in Safety Data Sheets (SDS) is the primary source for these protocols.

-

Hazard Identification: While specific data for this exact compound is limited, related benzoate esters and epoxides can be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.[3][4][5]

-

Handling Precautions:

-

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[3]

-

Skin Contact: Take off contaminated clothing and rinse skin with plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

-

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Trade Science Inc. (2010). A facile and alternate synthesis of Carvedilol, impurity B free approach. TSI Journals. Retrieved from [Link]

Sources

Methyl 4-(oxiran-2-ylmethoxy)benzoate CAS number and structure

An In-depth Technical Guide to Methyl 4-(oxiran-2-ylmethoxy)benzoate for Advanced Research and Development

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a benzoate ester moiety and a reactive epoxide (oxirane) ring, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, key applications in drug discovery, and essential safety protocols. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound featuring a glycidyl ether linkage to a methyl benzoate core. The presence of the strained three-membered oxirane ring is the primary source of its chemical reactivity, particularly towards nucleophiles.

The compound can exist as a racemic mixture or as individual enantiomers. It is crucial for researchers to use the correct CAS number corresponding to the specific stereoisomer required for their application, as stereochemistry is often critical in pharmacology.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 5535-03-5 (Racemate) | [1][2][3] |

| 154872-58-9 ((S)-enantiomer) | [4] | |

| Molecular Formula | C₁₁H₁₂O₄ | [1][3][4] |

| Molecular Weight | 208.21 g/mol | [1][4] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCC2CO2 | [1] |

| InChIKey | GVMPCQYYYYFGMV-UHFFFAOYSA-N | [1] |

Chemical Structure

The structure consists of a central benzene ring substituted at positions 1 and 4. The methyl ester group (-COOCH₃) is at position 1, and the oxiranylmethoxy group (-OCH₂-CH(O)CH₂) is at position 4.

Caption: 2D Structure of this compound.

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound is a variation of the Williamson ether synthesis. This involves the reaction of a phenolic precursor with an epoxide-containing alkylating agent, typically epichlorohydrin, under basic conditions.

Synthetic Pathway Overview

The synthesis starts from methyl 4-hydroxybenzoate. The phenolic hydroxyl group is deprotonated by a weak base, such as potassium carbonate, to form a nucleophilic phenoxide ion. This ion then attacks the least sterically hindered carbon of epichlorohydrin in an Sₙ2 reaction, displacing the chloride leaving group. The resulting intermediate subsequently forms the epoxide ring.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on analogous syntheses.[5] Researchers must adapt it based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and a suitable solvent such as acetonitrile or acetone.

-

Addition of Reagent: Add epichlorohydrin (1.5-2.5 eq.) to the stirring mixture. The excess is used to ensure the complete consumption of the starting phenol.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 7-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride byproduct).

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure this compound.

Causality Note: The use of a polar aprotic solvent like acetonitrile is advantageous as it readily dissolves the reactants while not interfering with the nucleophilic attack. Potassium carbonate is a sufficiently strong base to deprotonate the phenol but not strong enough to promote significant side reactions like the opening of the epoxide ring.

Applications in Research and Drug Development

The true utility of this compound lies in its role as a versatile synthetic intermediate. The epoxide ring is a potent electrophile, readily undergoing ring-opening reactions with a wide array of nucleophiles.

Core Reactivity and Application as a Building Block

The primary application is in the synthesis of β-amino alcohols, a core structural motif in many β-blocker pharmaceuticals.[6] An amine-based nucleophile attacks one of the epoxide carbons, leading to a highly regioselective ring-opening. This reaction is the cornerstone of synthesizing drugs like Esmolol, for which the target compound is a known impurity or intermediate.[1]

Caption: Role as an intermediate in pharmaceutical synthesis.

Specific Examples in Drug Discovery

-

β-Adrenergic Blockers: As mentioned, it is a key precursor for drugs that target β-adrenergic receptors to manage cardiovascular conditions. The synthesis of Carvedilol, for instance, involves the ring-opening of a similar carbazole-based epoxide with an amine.[6]

-

Polymer Chemistry: The epoxide functionality allows it to act as a monomer in polymerization reactions, particularly in creating bio-sourced materials and cross-linked polymers.[7]

-

General Organic Synthesis: It serves as a valuable intermediate for introducing a propanol-ether linkage to an aromatic ring, which is a common scaffold in various biologically active molecules.[8][9]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Signal |

| ¹H NMR | Aromatic Protons | ~7.9-8.1 ppm (d, 2H, ortho to -COOCH₃) and ~6.9-7.1 ppm (d, 2H, ortho to -OCH₂) |

| Methyl Ester Protons | ~3.8-3.9 ppm (s, 3H) | |

| Methylene Protons (-O-CH₂-) | ~4.0-4.4 ppm (m, 2H) | |

| Epoxide Protons | ~2.7-3.4 ppm (m, 3H) | |

| ¹³C NMR | Carbonyl Carbon | ~166-168 ppm |

| Aromatic Carbons | ~114-163 ppm (6 signals) | |

| Methoxy Carbon | ~52 ppm | |

| Methylene Carbon (-O-CH₂-) | ~69-70 ppm | |

| Epoxide Carbons | ~44-51 ppm (2 signals) | |

| FT-IR | C=O Stretch (Ester) | ~1710-1730 cm⁻¹ |

| C-O-C Stretch (Ether/Epoxide) | ~1250 cm⁻¹ and ~840 cm⁻¹ | |

| Aromatic C=C Stretch | ~1600 cm⁻¹ |

Note: Actual shifts may vary depending on the solvent and instrument used.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. Although a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general guidelines can be inferred from its functional groups.

-

Epoxide Hazard: Epoxides are alkylating agents and should be treated as potentially toxic and mutagenic. Avoid inhalation, ingestion, and skin contact.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

Table 3: General Safety and Handling Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment | Safety goggles with side shields, nitrile or neoprene gloves, lab coat. |

| Engineering Controls | Use only in a chemical fume hood. |

| First Aid (General) | Eyes: Rinse cautiously with water for several minutes.[10][11] Skin: Wash with plenty of soap and water.[10][11] Ingestion: Do NOT induce vomiting. Call a poison center or doctor immediately.[12][13] Inhalation: Move person to fresh air.[10][11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from strong acids, bases, and oxidizing agents. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13] |

Disclaimer: This information is for guidance only. Always obtain and follow the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its bifunctional nature, combining a stable benzoate ester with a reactive epoxide ring, allows for straightforward incorporation into complex molecules, most notably in the synthesis of β-amino alcohols for pharmaceutical applications. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher intending to utilize this versatile compound.

References

- Echemi. (n.d.). methyl 4-[[(2S)-oxiran-2-yl]methoxy]benzoate.

- Anax Laboratories. (n.d.). 5535-03-5 | this compound.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-4-[(oxiran-2-yl)methoxy]benzoate. Retrieved from [Link]

- TCI Chemicals. (2025). SAFETY DATA SHEET - Methyl Benzoate.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzoic acid, 4-methoxy-, methyl ester.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzoic acid, 4-methoxy-, methyl ester.

- CPAchem Ltd. (2023). Safety data sheet - Methyl benzoate.

- Ahmad, S., et al. (2009). Methyl 2-methyl-4-(oxiran-2-ylmethoxy)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o333.

- The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from The Royal Society of Chemistry website.

- Hekserij.nl. (n.d.). Methyl benzoate.

- ChemBK. (n.d.). Methyl 4-(2-methyloxiran-2-yl)benzoate.

- PubChemLite. (n.d.). Methyl 4-(oxiran-2-yl)benzoate (C10H10O3).

- BenchChem. (n.d.). Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery.

- Guidechem. (2024). What are the applications of Methyl 4-Methylbenzoate in various industries?

- ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) IR Spectrum.

- Chemspace. (n.d.). Methyl 4-[(oxiran-2-yl)methoxy]benzoate.

- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

- Matulienė, J., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 239.

- Trade Science Inc. (2010). A facile synthesis of carvedilol key intermediates. Organic Chemistry: An Indian Journal.

- Abass, S. J. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.

Sources

- 1. This compound | C11H12O4 | CID 2771933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-[(oxiran-2-yl)methoxy]benzoate - C11H12O4 | CSSS00000010952 [chem-space.com]

- 3. anaxlab.com [anaxlab.com]

- 4. echemi.com [echemi.com]

- 5. Methyl 2-methyl-4-(oxiran-2-ylmethoxy)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fr.cpachem.com [fr.cpachem.com]

A Spectroscopic Investigation of Methyl 4-(oxiran-2-ylmethoxy)benzoate: A Guide for Researchers

This technical guide provides an in-depth analysis of the spectral data for Methyl 4-(oxiran-2-ylmethoxy)benzoate, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By delving into the causality behind experimental choices and providing a framework for data interpretation, this guide aims to serve as a valuable resource for the structural elucidation and quality control of this compound.

Introduction

This compound (CAS No. 5535-03-5) possesses a unique molecular architecture, incorporating a benzoate ester and a reactive epoxide ring.[1] This bifunctionality makes it a versatile building block in the synthesis of a wide array of chemical entities. Accurate and comprehensive spectral analysis is paramount to confirm its molecular structure, assess its purity, and understand its reactivity. This guide will systematically dissect the NMR, IR, and MS data, providing both theoretical underpinnings and practical insights into the spectral features of this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering convention used for the subsequent spectral assignments.

Sources

An In-Depth Technical Guide to the Solubility of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Foreword: Navigating the Solubility Landscape for Drug Development

In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent active pharmaceutical ingredient (API) is of little therapeutic value if it cannot be effectively dissolved and delivered to its site of action. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of a specific and functionally rich molecule: Methyl 4-(oxiran-2-ylmethoxy)benzoate.

This document eschews a rigid, templated format in favor of a narrative that is both educational and practical. As a senior application scientist, my objective is not merely to present data, but to illuminate the rationale behind the experimental choices, to foster a robust understanding of the underlying chemical principles, and to provide a framework for reliable and reproducible solubility assessment. We will explore the theoretical underpinnings of this molecule's solubility, present detailed, field-proven protocols for its empirical determination, and discuss the interpretation of the resulting data. Every step is designed to be a self-validating system, ensuring the integrity and trustworthiness of your findings.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound featuring a constellation of functional groups that make it a subject of interest in medicinal chemistry and materials science. Its structure consists of a central benzene ring, substituted with a methyl ester and a glycidyl ether group.

The presence of the aromatic ring, the ester, the ether linkage, and the reactive epoxide ring imparts a unique combination of polarity, hydrogen bonding capability, and potential for further chemical modification. Understanding its solubility is paramount for any application, from designing drug delivery systems to formulating coatings and adhesives.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The adage "like dissolves like" serves as a foundational principle in solubility science. This concept is rooted in the intermolecular forces at play between the solute (this compound) and the solvent.

The key to predicting the solubility of our target molecule lies in analyzing its functional groups:

-

Aromatic Ring: The benzene ring is nonpolar and will favor interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity and the capacity to act as a hydrogen bond acceptor at the carbonyl and ether oxygens.[2][3]

-

Glycidyl Ether Group (-O-CH₂-CH(O)CH₂): The ether linkage is polar and can accept hydrogen bonds. The epoxide ring, a three-membered cyclic ether, is also polar and contributes to the molecule's reactivity.[4][5]

Based on this structure, we can anticipate that this compound will exhibit favorable solubility in a range of organic solvents, particularly those that are moderately polar and can engage in hydrogen bonding. Its solubility in water is expected to be limited due to the significant nonpolar character of the aromatic ring and the hydrocarbon portions of the molecule.

The interplay of these forces dictates that solvents capable of overcoming the solute-solute interactions and forming stable solute-solvent interactions will be effective. For instance, polar aprotic solvents like acetone can interact via dipole-dipole forces, while polar protic solvents like ethanol can additionally act as hydrogen bond donors to the ester and ether oxygens.[2][3]

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The most reliable measure of a compound's intrinsic solubility is its thermodynamic or equilibrium solubility. This is the concentration of the solute in a saturated solution at equilibrium with an excess of the solid compound.[6][7] The following protocol is a robust, self-validating system for determining the thermodynamic solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a well-established and highly regarded technique for determining thermodynamic solubility.[8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Materials and Reagents

-

This compound (solid, purity >95%)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane) of analytical grade or higher

-

Phosphate buffer solutions (pH 5.0, 7.4)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.[6]

-

Add a precise volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

-

Separation of Solid and Liquid Phases:

-

Remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze both the standard solutions and the filtered samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Construct a calibration curve from the responses of the standard solutions.

-

Determine the concentration of this compound in the filtered samples by interpolating their responses on the calibration curve.

-

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a highly specific and sensitive method for quantifying the concentration of dissolved solute.[7]

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water would likely provide good separation. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water.[9]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This can be determined by running a UV scan of a standard solution. Based on the aromatic ester structure, a wavelength in the range of 254-280 nm is expected to be appropriate.[9][10]

Expected Solubility Profile and Data Presentation

Estimated Solubility Data

The following table presents a compilation of solubility data for methylparaben, which can serve as a qualitative guide for the expected solubility of this compound.

| Solvent | Type | Expected Solubility of this compound | Rationale for Estimation (based on Methylparaben data) |

| Water | Polar Protic | Low | Methylparaben has low water solubility (1g in 400ml at 25°C). The less polar glycidyl ether group is expected to further decrease aqueous solubility.[11][12] |

| Methanol | Polar Protic | High | Methylparaben is highly soluble in methanol (59 g/100 g). The target molecule should also be highly soluble due to favorable dipole-dipole interactions and hydrogen bond acceptance.[6] |

| Ethanol | Polar Protic | High | Methylparaben is highly soluble in ethanol (1g in 2.5ml). Similar high solubility is expected for the target molecule.[6][11][12] |

| Acetone | Polar Aprotic | High | Methylparaben is very soluble in acetone (64 g/100 g). The polar aprotic nature of acetone should effectively solvate the target molecule.[6][7] |

| Ethyl Acetate | Moderately Polar | Moderate to High | The ester functionality of ethyl acetate can interact favorably with the ester and ether groups of the solute. |

| Dichloromethane | Nonpolar | Moderate | The nonpolar nature of dichloromethane will interact with the aromatic ring, but may be less effective at solvating the polar functional groups. |

Note: This table is for estimation purposes only and should be confirmed by experimental data.

The Critical Role of the Epoxide Ring: Stability Considerations

The epoxide ring in this compound is a key functional group, but it is also susceptible to ring-opening reactions, particularly under acidic or strongly basic conditions.[13][14]

-

Acidic Conditions: In the presence of acid, the epoxide oxygen can be protonated, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols.[13][15]

-

Basic Conditions: Strong nucleophiles, such as hydroxides, can also open the epoxide ring via an Sₙ2 mechanism.[13]

Therefore, when conducting solubility studies, it is crucial to consider the pH of the solvent system. Buffered solutions should be used for aqueous solubility determination to maintain a stable pH. For organic solvents, it is important to ensure they are free from acidic or basic impurities that could degrade the molecule over the course of the experiment. Epoxides are generally stable in neutral organic solvents at room temperature.[16]

Safety and Handling: A Commitment to Laboratory Best Practices

As with any chemical, the safe handling of this compound and the solvents used in its solubility determination is of utmost importance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[17]

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Handling Epoxides: Epoxides as a class can be skin irritants and sensitizers. Avoid direct skin and eye contact. In case of contact, wash the affected area thoroughly with soap and water.[5][18][19]

-

Solvent Hazards: Be aware of the specific hazards associated with each solvent, including flammability and toxicity. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

The following diagram outlines the logical flow for ensuring safety during solubility experiments.

Caption: Safety Workflow for Solubility Experiments.

Conclusion: From Data to Drug Development

The solubility of this compound is a critical parameter that will influence its development and application. This guide has provided a comprehensive framework for understanding and determining this property. By combining a theoretical understanding of its molecular structure with a rigorous and self-validating experimental protocol, researchers can generate reliable and reproducible solubility data. This data, in turn, will inform crucial decisions in formulation development, ensuring that this promising molecule has the best possible chance of realizing its therapeutic or industrial potential. The principles and methodologies outlined herein are not only applicable to the target molecule but can also be adapted for the solubility assessment of a wide range of organic compounds, making them a valuable tool in the arsenal of any chemical scientist.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

-

The Cosmetic Chemist. (n.d.). Methylparaben. Retrieved January 12, 2026, from [Link]

-

Ataman Kimya. (n.d.). METHYLPARABEN. Retrieved January 12, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 12, 2026, from [Link]

-

GERPAC. (2022, October 5). Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. [Link]

-

Macedonian Pharmaceutical Bulletin. (n.d.). Determination of methylparaben and propylparaben in cosmetic products using HPLC. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved January 12, 2026, from [Link]

-

Utah Tech University. (n.d.). Learning Guide for Chapter 16 - Ethers and Epoxides. Retrieved January 12, 2026, from [Link]

-

Scribd. (n.d.). Ethers, Epoxides, and Sulfides: Organic Chemistry, 7 | PDF. Retrieved January 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved January 12, 2026, from [Link]

-

Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

-

Chemistry Stack Exchange. (2019, December 29). Epoxide with solvent vs with water. [Link]

-

Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved January 12, 2026, from [Link]

-

Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved January 12, 2026, from [Link]

-

OSHA. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved January 12, 2026, from [Link]

-

(n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved January 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved January 12, 2026, from [Link]

Sources

- 1. What is Anisole used as?_Chemicalbook [chemicalbook.com]

- 2. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. wolverinecoatings.com [wolverinecoatings.com]

- 6. The Cosmetic Chemist [thecosmeticchemist.com]

- 7. Page loading... [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. gerpac.eu [gerpac.eu]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. Methylparaben CAS#: 99-76-3 [m.chemicalbook.com]

- 12. Methylparaben | 99-76-3 [chemicalbook.com]

- 13. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 14. jsynthchem.com [jsynthchem.com]

- 15. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. artsci.usu.edu [artsci.usu.edu]

- 18. crosslinktech.com [crosslinktech.com]

- 19. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

potential biological activity of Methyl 4-(oxiran-2-ylmethoxy)benzoate

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Introduction

This compound is an organic compound featuring a benzoate core functionalized with a glycidyl ether moiety.[1] Its chemical structure, represented by the SMILES string COC(=O)C1=CC=C(C=C1)OCC2CO2, combines two key pharmacophores: a highly reactive epoxide (oxirane) ring and a methyl benzoate group.[1] While direct biological data on this specific molecule is limited in publicly accessible literature, its constituent parts are well-characterized in medicinal chemistry. The epoxide group is a known reactive intermediate capable of alkylating nucleophilic residues in biological macromolecules, a mechanism leveraged in several anticancer agents.[2][3] Concurrently, benzoate derivatives have demonstrated a wide spectrum of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]

This technical guide provides a structured, scientifically-grounded exploration of the potential biological activities of this compound. We will proceed from a rationale based on structural analogy to propose detailed, field-proven experimental workflows for validating these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel chemical entities.

Part 1: Postulated Anticancer Activity

Scientific Rationale

The inclusion of an epoxide ring makes this compound a prime candidate for investigation as a cytotoxic agent. Epoxides are electrophilic three-membered rings that can undergo ring-opening reactions via nucleophilic attack from biological macromolecules like DNA and proteins.[7] This covalent modification can lead to the disruption of critical cellular processes, such as DNA replication or enzymatic activity, ultimately triggering apoptosis. This mechanism is a cornerstone of the activity of many established alkylating anticancer drugs.[2][3] Furthermore, various benzoate esters have been synthesized and evaluated for their antineoplastic properties, showing promise in preclinical studies.[5][8] The combination of these two moieties suggests a high probability of cytotoxic activity against cancer cells.

Proposed Mechanism of Action: Covalent Alkylation of Cellular Targets

We hypothesize that this compound functions as an alkylating agent. Upon entering a cancer cell, the strained epoxide ring is susceptible to nucleophilic attack by functional groups (e.g., thiols, amines, hydroxyls) present on proteins crucial for cell survival and proliferation (e.g., kinases, tubulin) or on the DNA bases themselves. This irreversible covalent binding is predicted to induce cellular stress, disrupt signaling pathways, and ultimately lead to programmed cell death (apoptosis).

Caption: Postulated mechanism of anticancer action via covalent alkylation.

Experimental Workflow for In Vitro Cytotoxicity Evaluation

A tiered approach is recommended, beginning with a broad screening assay to determine the compound's cytotoxic potential across various cancer cell lines.[9] The MTT assay is a robust, colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[10][11]

Caption: Experimental workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Cytotoxicity Screening [9][10][11]

-

Cell Culture and Seeding:

-

Maintain selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) and a non-cancerous control line (e.g., HEK293 embryonic kidney) in a humidified incubator at 37°C with 5% CO₂.[12]

-

Harvest cells in the logarithmic growth phase and perform a cell count.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[9]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Remove the medium from the cell plates and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.[9]

-

Incubate the plates for 24, 48, and 72 hours.

-

-

MTT Assay and Data Acquisition:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[10]

-

Carefully aspirate the medium.

-

Add 150 µL of DMSO to each well to dissolve the resulting formazan crystals. Mix gently on an orbital shaker.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration required to inhibit cell growth by 50%.[10]

-

Hypothetical Data Presentation: IC₅₀ Values (µM)

| Cell Line | Type | 48h Incubation IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 8.4 |

| A549 | Lung Cancer | 12.1 |

| HepG2 | Liver Cancer | 15.5 |

| HEK293 | Non-Cancerous Kidney | > 100 |

Experimental Workflow for In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy and safety in a complex biological system.[13][14] The human tumor xenograft model in immunodeficient mice is a standard for preclinical evaluation.[12][15]

Protocol 2: Subcutaneous Xenograft Model [13][15]

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., Athymic Nude or SCID).

-

Harvest cancer cells (e.g., A549) from culture, resuspend in a sterile matrix solution (e.g., Matrigel), and inject subcutaneously into the flank of each mouse.

-

Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).

-

-

Treatment and Monitoring:

-

Randomize mice into treatment and control groups.

-

Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses.

-

The control group receives the vehicle only. A positive control group treated with a standard-of-care drug (e.g., cisplatin) can also be included.[5]

-

Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

-

-

Endpoint Analysis:

-

Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

Calculate tumor growth inhibition (TGI) for the treated groups relative to the control group.

-

At the end of the study, collect tumors and vital organs for further analysis (e.g., histopathology, biomarker analysis).

-

Part 2: Postulated Antimicrobial Activity

Scientific Rationale

The methyl benzoate scaffold is known to possess antimicrobial properties.[4] Its mechanism is thought to involve the disruption of bacterial cell membrane integrity due to its lipophilic nature, leading to the leakage of essential cellular components.[4] Combining this scaffold with a reactive epoxide group could yield a compound with enhanced or broader-spectrum antimicrobial activity. The epoxide could irreversibly inhibit essential bacterial enzymes through covalent modification, complementing the membrane-disrupting action.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [16]

-

Preparation:

-

Prepare a 2x concentrated stock of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

In a 96-well microplate, perform serial two-fold dilutions of the compound stock to obtain a range of concentrations.

-

Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[16]

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well, resulting in a final 1x concentration of the compound and microbes.

-

Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

-

Hypothetical Data Presentation: MIC Values (µg/mL)

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 31.5 - 62.5 |

| Escherichia coli | Gram-negative Bacteria | 125 - 250 |

| Candida albicans | Fungus | 62.5 |

Part 3: Postulated Anti-inflammatory Activity

Scientific Rationale

Derivatives of benzoic acid have been shown to possess anti-inflammatory properties.[6][17] For instance, 2-Hydroxy-4-methoxy benzoic acid has demonstrated hepatoprotective effects via anti-inflammatory and antioxidant mechanisms.[6] A structurally related compound, Methyl 2-(oxiran-2-ylmethoxy)benzoate, has been described as a key intermediate in the synthesis of anti-inflammatory derivatives, suggesting this class of compounds is a promising area for investigation.[18] The proposed mechanism may involve the inhibition of pro-inflammatory signaling pathways like NF-κB.[19]

Proposed Mechanism of Action: Inhibition of NF-κB Signaling

We propose that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory mediators (e.g., TNF-α, IL-6, iNOS). The electrophilic epoxide ring could potentially alkylate and inhibit key upstream kinases (e.g., IKK) or NF-κB itself, preventing its activation and subsequent inflammatory response.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Protocol 4: Nitric Oxide (NO) Inhibition Assay [19]

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include untreated, LPS-only, and compound-only controls.

-

Incubate for 24 hours.

-

-

Nitric Oxide Measurement:

-

Nitric oxide production, a marker of inflammation, is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Collect the supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

-

Analysis:

-

Calculate the percentage inhibition of NO production by the compound compared to the LPS-only control. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Summary and Future Directions

This compound presents a compelling profile for investigation into its biological activities. Based on its chemical structure, we have postulated potential applications as an anticancer , antimicrobial , and anti-inflammatory agent. The protocols detailed in this guide provide a clear, validated roadmap for the initial preclinical evaluation of these hypotheses.

Successful identification of activity in these primary screens should be followed by more in-depth mechanistic studies. Future work could include:

-

Mechanism of Action Studies: Elucidating the specific cellular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

Advanced In Vivo Models: Utilizing orthotopic or genetically engineered mouse models for more clinically relevant cancer efficacy studies.[13][15]

-

Toxicological Profiling: Conducting comprehensive safety and toxicology assessments.

This systematic approach will be critical in determining the true therapeutic potential of this compound and its derivatives.

References

- BenchChem. Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.

- BenchChem. Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.

- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.

- Bentham Science. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.

- Tel Aviv University. In vivo screening models of anticancer drugs.

- ResearchGate. Natural Product Testing: Selecting in vivo Anticancer Assay Model.

- IP International Journal of Comprehensive and Advanced Pharmacology.

- National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- PubChem. Methyl 4-(oxiran-2-ylmethoxy)

- Shechter, L., Wynstra, J., & Kurkjy, R. P. Glycidyl Ether Reactions with Amines.

- Chalmers University of Technology. Solvent-Free Synthesis of Glycidyl Ethers.

- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Ningbo Inno Pharmchem Co.,Ltd.

- Farmacia. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity.

- PubMed. In Vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)

- BenchChem. Methyl 2-(oxiran-2-ylmethoxy)

- PubMed.

- PubMed.

- PubMed. Epoxide containing molecules: A good or a bad drug design approach.

- SpringerLink. Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas.

- Semantic Scholar.

- PubMed. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells.

- MDPI.

- Acta Odontologica Scandinavica. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms.

- ResearchGate. Biological and in silico studies of methyl 2-(2-methoxy-2-oxoethyl)

- ResearchGate. Epoxide containing molecules: A good or a bad drug design approach.

- Molecules. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.

Sources

- 1. This compound | C11H12O4 | CID 2771933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. evergreensinochem.com [evergreensinochem.com]

- 5. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. cris.tau.ac.il [cris.tau.ac.il]

- 13. ijpbs.com [ijpbs.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-(oxiran-2-ylmethoxy)benzoate: A Versatile Epoxy Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-(oxiran-2-ylmethoxy)benzoate, a bifunctional molecule featuring a benzoate ester and a terminal epoxide ring, has emerged as a highly valuable and versatile building block in organic synthesis. The inherent reactivity of the strained oxirane ring, coupled with the modifiable ester group, provides synthetic chemists with a powerful tool for constructing complex molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its pivotal role in the development of pharmaceuticals and advanced polymer materials. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of its reactivity.

Core Molecular Profile and Physicochemical Properties

This compound, also known as Methyl 4-(2,3-Epoxypropoxy)benzoate, is an aromatic compound whose utility is defined by its distinct functional groups. The molecule consists of a central benzene ring para-substituted with a methyl ester group and a glycidyl ether moiety. The epoxide ring is the primary site of reactivity, susceptible to nucleophilic attack, which leads to ring-opening and the formation of new carbon-heteroatom bonds. This reactivity is the cornerstone of its application as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5535-03-5 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCC2CO2 |

| InChIKey | GVMPCQYYYYFGMV-UHFFFAOYSA-N |

| Appearance | White to pale cream solid (crystals or powder)[2] |

| Melting Point | 45.0-52.0 °C[2] |

Characterization is typically achieved through standard analytical techniques. ¹H and ¹³C-NMR spectroscopy confirms the structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies the exact molecular weight. Purity is often assessed by High-Performance Liquid Chromatography (HPLC), with commercial grades typically exceeding 96% purity.[3]

Synthesis of the Building Block: A Standard Protocol

The most common and efficient synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic attack of the phenoxide ion of methyl 4-hydroxybenzoate on epichlorohydrin. The base (commonly an alkali metal carbonate or hydroxide) is crucial as it deprotonates the phenolic hydroxyl group, generating the highly nucleophilic phenoxide required for the reaction to proceed.

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Methyl 4-hydroxybenzoate

This protocol is adapted from established synthetic procedures for similar epoxy monomers.[4]

Materials:

-

Methyl 4-hydroxybenzoate

-

Epichlorohydrin (excess)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI), catalyst

-

Acetonitrile (MeCN), solvent

-

Sodium Hydroxide (NaOH) solution, for washing

-

Deionized water

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), a catalytic amount of potassium iodide (0.1 eq), and acetonitrile.

-

Addition of Reagent: Add an excess of epichlorohydrin (3.0-5.0 eq) to the stirring mixture. The use of excess epichlorohydrin drives the reaction towards completion and minimizes the formation of dimeric byproducts.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts (K₂CO₃, KCl, KI). The filtrate is then concentrated under reduced pressure to remove the excess epichlorohydrin and acetonitrile.

-

Purification: The crude residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute NaOH solution (to remove unreacted methyl 4-hydroxybenzoate) and deionized water until the aqueous layer is neutral. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Crystallization: The final product is crystallized from a minimal amount of warm acetonitrile or an ethanol/water mixture to yield pure this compound as a white solid.[4]

Applications in Pharmaceutical Synthesis

The epoxide moiety is a privileged electrophile in drug synthesis. Its reaction with nucleophiles, particularly amines, is a cornerstone of many synthetic routes for beta-blockers, a class of drugs used to manage cardiovascular diseases.

Synthesis of β-Adrenergic Blocking Agents (Beta-Blockers)

This compound is a direct precursor to drugs like Esmolol. The synthesis involves the ring-opening of the epoxide by an appropriate amine nucleophile. This reaction is highly regioselective, with the nucleophile attacking the sterically less hindered terminal carbon of the epoxide, a consequence of the Sₙ2 mechanism under basic or neutral conditions.

Diagram 2: Synthesis Pathway to a Propanolamine Core

Caption: Key steps in synthesizing a beta-blocker from the title compound.

Experimental Protocol: Nucleophilic Ring-Opening with an Amine

Objective: To synthesize a β-amino alcohol, the core structure of many beta-blockers.

Materials:

-

This compound

-

Isopropylamine (or other primary/secondary amine)

-

Anhydrous solvent (e.g., Methanol, Isopropanol)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in the chosen alcohol solvent in a round-bottom flask.

-

Amine Addition: Add the amine (1.5-2.0 eq) to the solution. The reaction is often carried out at room temperature or with gentle heating (40-60°C) to increase the rate.

-

Reaction Monitoring: Stir the mixture for 6-24 hours. The progress can be monitored by TLC or LC-MS until the starting epoxide is consumed.

-

Workup: Upon completion, the solvent and excess amine are removed under reduced pressure.

-

Purification: The resulting crude product, a propanolamine derivative, can be purified by column chromatography on silica gel or by crystallization, often as a hydrochloride salt, to yield the pure product.

This straightforward and high-yielding reaction highlights the efficiency of this building block in rapidly constructing the pharmacophore required for beta-adrenergic receptor antagonism.[5]

Intermediate for Other Bioactive Molecules

Beyond beta-blockers, this building block is utilized in the synthesis of a range of other therapeutic agents. For example, it can serve as a starting point for creating inhibitors of enzymes like malate dehydrogenase, which are targets in cancer metabolism research.[6] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further handles for molecular elaboration.

Role in Polymer Chemistry and Material Science

The glycidyl ether functionality makes this compound an excellent monomer for producing epoxy resins and other polymers. The ring-opening polymerization of the epoxide can be initiated by cationic or anionic species, leading to polyethers with pendant benzoate groups.

-

Cationic Photopolymerization: The compound can be used in formulations that undergo rapid polymerization upon exposure to UV light in the presence of a photoacid generator. This has applications in coatings, adhesives, and 3D printing.[3]

-

Bio-based Polyesters: The molecule can be incorporated into polyester chains through transesterification reactions. Its bio-based potential is explored by synthesizing it from precursors derived from natural sources, contributing to the development of "green" materials.[3][4] The rigid aromatic core and the flexible ether linkage impart unique thermomechanical properties to the resulting polymers.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed and can cause skin and eye irritation.

Table 2: Hazard and Safety Information

| Hazard Type | GHS Classification & Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Skin Irritation | H315: Causes skin irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] |

| Eye Irritation | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |